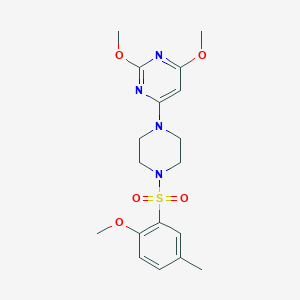![molecular formula C11H14F3NO2 B2452582 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine CAS No. 953750-89-5](/img/structure/B2452582.png)
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C11H14F3NO2 and a molecular weight of 249.23 g/mol . This compound is characterized by the presence of a trifluoroethoxy group and a methoxy group attached to a phenyl ring, along with an ethanamine side chain. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials.
Chemical Reactions Analysis
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the conversion of functional groups within the molecule, such as the reduction of nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may form hydrogen bonds with amino acid residues in the active sites of enzymes, altering their catalytic properties .
Comparison with Similar Compounds
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
1-Methoxy-2-(trifluoromethyl)benzene: This compound shares the trifluoromethyl and methoxy functional groups but differs in its overall structure and reactivity.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked compounds: These compounds have similar trifluoroethoxy groups but are linked through different structural frameworks.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-7(15)8-3-4-9(10(5-8)16-2)17-6-11(12,13)14/h3-5,7H,6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWGBJKHORUQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)(F)F)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
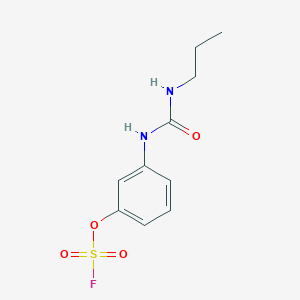
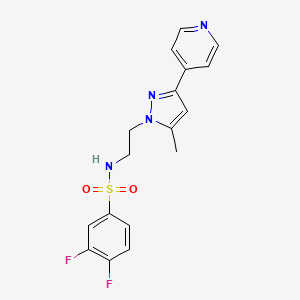
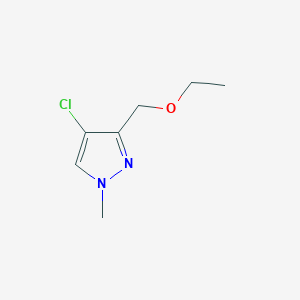

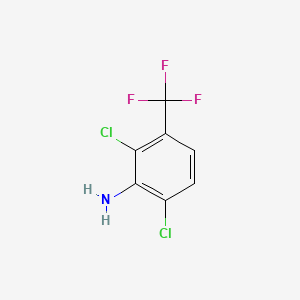
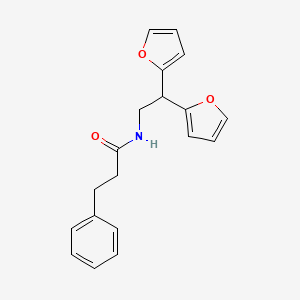
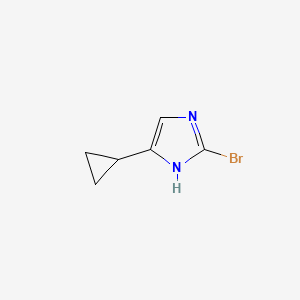
![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)
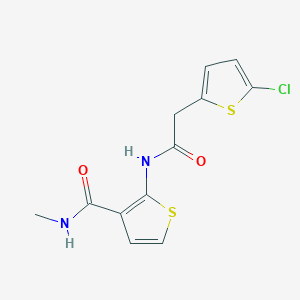

![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)
![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)
